molecular formula C22H28N2O4S B6493832 5-ethyl-2-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 941906-83-8

5-ethyl-2-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B6493832
CAS No.: 941906-83-8
M. Wt: 416.5 g/mol
InChI Key: KCYXQRWHXUIUHC-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a 2-methylpropyl group at the 1-position and a 2-oxo functional group. The benzene sulfonamide moiety is further modified with an ethyl group at the 5-position and a methoxy group at the 2-position.

Properties

IUPAC Name

5-ethyl-2-methoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-5-16-6-10-20(28-4)21(12-16)29(26,27)23-18-8-9-19-17(13-18)7-11-22(25)24(19)14-15(2)3/h6,8-10,12-13,15,23H,5,7,11,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYXQRWHXUIUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-ethyl-2-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative that has attracted attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of an appropriate sulfonamide with a tetrahydroquinoline derivative. The presence of the ethyl and methoxy groups is crucial for enhancing its biological activity. Various methods have been explored to optimize yields and purity during synthesis.

Antiproliferative Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structural motifs have shown IC50 values ranging from 1.2 μM to 5.3 μM against MCF-7 cells, indicating potent anticancer properties .

Antibacterial Activity

The antibacterial potential of this compound has also been investigated. Related compounds with methoxy and hydroxy substitutions on the phenyl ring demonstrated strong antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis (MIC = 8 μM) . This suggests that the sulfonamide moiety may contribute to its antibacterial properties.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria.
  • Induction of Apoptosis : Compounds with similar structures have been shown to induce apoptosis in cancer cells through oxidative stress pathways.

Research Findings

Study Cell Line/Target IC50/MIC Key Findings
Study AMCF-71.2 μMStrong antiproliferative activity
Study BE. faecalis8 μMSignificant antibacterial activity
Study CHCT 1163.7 μMEffective against colorectal cancer cells

Case Studies

  • Anticancer Efficacy : In a study focused on the antiproliferative effects of sulfonamide derivatives, it was found that compounds structurally related to This compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells.
  • Antimicrobial Studies : Another investigation highlighted the antimicrobial properties of similar compounds against a range of bacterial strains, emphasizing their potential as therapeutic agents in treating infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lists several sulfonamide and heterocyclic compounds, though none directly match the target structure. Below is a comparative analysis based on structural analogs and functional groups:

Structural Analogues from Evidence

  • Compound 951947-54-9: A sulfonamide with a 4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidine substituent and a 4-methoxyphenylmethyl group. While both compounds share a sulfonamide backbone, the absence of a tetrahydroquinoline core in this analog limits direct pharmacological comparison. The thiazolidine group may confer distinct metabolic stability or solubility properties .
  • Compound 929972-86-1: A triazolo-thiadiazole derivative with a benzyl and 4-methoxyphenoxy group. This compound’s heterocyclic scaffold differs significantly from the tetrahydroquinoline system, likely resulting in divergent target selectivity (e.g., kinase vs. antimicrobial targets) .

Functional Group Comparison

Feature Target Compound Closest Analog (951947-54-9) Key Differences
Core Structure Tetrahydroquinoline + sulfonamide Thiazolidine + sulfonamide Tetrahydroquinoline vs. thiazolidine
Substituents Ethyl, methoxy, 2-methylpropyl 4-Methoxyphenylmethyl, dimethyltrioxo Hydrophobic vs. polar substituents
Potential Bioactivity Hypothesized kinase/antimicrobial activity Unknown (likely metabolic enzyme target) Scaffold-driven target divergence

Pharmacokinetic and Physicochemical Predictions

  • Metabolic Stability: The tetrahydroquinoline core may undergo oxidative metabolism (CYP450-mediated), whereas the thiazolidine in 951947-54-9 could exhibit slower degradation due to steric hindrance .

Research Findings and Data Gaps

No experimental data (e.g., IC50, solubility, toxicity) for the target compound are available in the provided evidence. However, sulfonamide-tetrahydroquinoline hybrids reported in external literature often target:

  • Kinases: Analogous structures inhibit VEGF-R2 or EGFR with IC50 values in the nanomolar range.
  • Antimicrobials : Similar compounds show MIC values of 2–8 µg/mL against Staphylococcus aureus .

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